N-1H-indol-5-ylUrea
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Overview
Description
N-1H-indol-5-ylUrea is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1H-indol-5-ylUrea typically involves the reaction of indole derivatives with isocyanates or carbamates. One common method is the Fischer indole synthesis, which involves the conversion of aryl hydrazones to indoles under acidic conditions . Another approach is the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-1H-indol-5-ylUrea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-1H-indol-5-ylUrea has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a signaling molecule in microbial and plant systems.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-1H-indol-5-ylUrea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of the orphan nuclear receptor Nur77, which plays a role in cancer cell proliferation and apoptosis . The compound can induce the expression of Nur77 and promote apoptotic pathways in cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indomethacin: An anti-inflammatory drug.
Pindolol: A beta-blocker used in the treatment of hypertension.
Uniqueness
N-1H-indol-5-ylUrea is unique due to its specific structure and the presence of the urea group, which imparts distinct biological activities. Its ability to interact with specific molecular targets such as Nur77 sets it apart from other indole derivatives .
Properties
CAS No. |
13114-66-4 |
---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1H-indol-5-ylurea |
InChI |
InChI=1S/C9H9N3O/c10-9(13)12-7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,(H3,10,12,13) |
InChI Key |
YHZGWTSWBLYORR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1NC(=O)N |
Origin of Product |
United States |
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